Stavudine (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

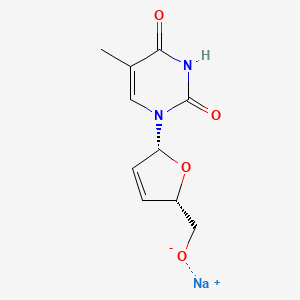

Stavudine is a dideoxynucleoside used in the treatment of HIV infection . It is a synthetic thymidine nucleoside analogue, active against the human immunodeficiency virus (HIV) .

Synthesis Analysis

An elegant multistep continuous flow synthesis for stavudine (d4T), a potent nucleoside chemotherapeutic agent for human immunodeficiency virus, acquired immunodeficiency syndrome (AIDS) and AIDS-related conditions has been demonstrated .Molecular Structure Analysis

The molecular formula of Stavudine is C10H12N2O4 . The average molecular weight is 224.213 Da and the monoisotopic mass is 224.079712 Da .Chemical Reactions Analysis

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1). It is phosphorylated to active metabolites that compete for incorporation into viral DNA .Physical And Chemical Properties Analysis

Stavudine has a chemical formula of C10H12N2O4 and an average molecular weight of 224.2133 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Controlled Release and Enhanced Bioavailability : Stavudine has been formulated into controlled-release floating matrix tablets to prolong gastric residence time and increase bioavailability, addressing the issue of rapid gastrointestinal transit and incomplete drug release (Vidyadhara et al., 2012).

Transdermal Delivery : Research has explored transfersomal formulations for enhanced transdermal delivery of Stavudine. These formulations showed promising results in terms of improved transdermal flux and decreased lag time, suggesting potential as an effective delivery vehicle (Dhakar, 2021).

Isolation from Biological Fluids : A method has been developed for isolating Stavudine from biological fluids like urine and blood plasma. This method is critical for pharmacokinetic studies and drug monitoring (Borodina et al., 2021).

Low-Dose Efficacy in HIV Treatment : A systematic review of clinical trials showed that low doses of Stavudine are effective in HIV-1 treatment. This finding is significant for developing countries where Stavudine is widely used due to its low cost (Hill et al., 2007).

Sustained Release Tablets : Stavudine has been developed into sustained-release tablets to improve patient compliance by reducing the frequency of administration and side effects associated with burst release (Kambham & Bonnoth, 2016).

Early Use in HIV Treatment : Stavudine's history in the treatment of HIV/AIDS has been highlighted, emphasizing its role as a mainstay in initial antiretroviral combination therapy (Martin et al., 2010).

Oral Absorption Studies : Studies on the carrier-mediated intestinal transport of Stavudine in rat and rabbit preparations have provided insights into its pharmacokinetics and bioavailability after oral dosing (Waclawski & Sinko, 1996).

Effect on Cellular Uptake by Human Monocyte-Macrophages : Research has shown that the cellular uptake of Stavudine by human monocyte/macrophages is influenced by lipid composition and cholesterol concentration in liposomes, which is crucial for targeted drug delivery (Katragadda et al., 2000).

Mécanisme D'action

Safety and Hazards

Stavudine has a toxic effect on mitochondria, which can result in various serious side effects—particularly lactic acidosis, lipoatrophy, and peripheral neuropathy . It also has potential serious or life-threatening effects on the liver or pancreas . Safety measures include using personal protective equipment, avoiding dust formation, and avoiding breathing vapours, mist, or gas .

Orientations Futures

Stavudine is currently used only in a small and highly selected group of patients due to its high toxicity levels . The World Health Organization (WHO) recommends stavudine to be phased out due to its high toxicity levels . If the drug must be used, it is recommended to use low dosages to reduce the occurrence of side effects .

Propriétés

IUPAC Name |

sodium;[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPETYOHVRRLVHG-KZYPOYLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stavudine (sodium) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)